5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide

Catalog No.
S15419884
CAS No.
M.F
C10H19NO2S2
M. Wt
249.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanami...

Product Name

5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide

IUPAC Name

5-(dithiolan-3-yl)-N-methoxy-N-methylpentanamide

Molecular Formula

C10H19NO2S2

Molecular Weight

249.4 g/mol

InChI

InChI=1S/C10H19NO2S2/c1-11(13-2)10(12)6-4-3-5-9-7-8-14-15-9/h9H,3-8H2,1-2H3

InChI Key

KUXLEBLHBDIPME-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCCC1CCSS1)OC

5-(1,2-Dithiolan-3-yl)-N-methoxy-N-methylpentanamide is a chemical compound characterized by its unique structure, which includes a dithiolane ring and a pentanamide group. The presence of the dithiolane moiety contributes to its potential reactivity and biological activity. The molecular formula of this compound is C10H17N1O1S2, and it has a molecular weight of approximately 233.38 g/mol. Its structure can be represented as follows:

5 1 2 Dithiolan 3 yl N methoxy N methylpentanamide\text{5 1 2 Dithiolan 3 yl N methoxy N methylpentanamide}

This compound is of interest in various fields of chemistry, particularly in medicinal chemistry due to its potential pharmacological properties.

  • Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones, which may enhance biological activity or alter the compound's properties.
  • Reduction: The amide group may undergo reduction to yield corresponding amines, which can be useful in further synthetic applications.
  • Substitution Reactions: The methoxy group can be substituted under appropriate conditions, allowing for the introduction of various functional groups.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that compounds containing dithiolane structures often exhibit significant biological activity. 5-(1,2-Dithiolan-3-yl)-N-methoxy-N-methylpentanamide may possess antimicrobial properties due to the presence of sulfur atoms, which can interact with biological macromolecules. Additionally, the compound could potentially act as an enzyme inhibitor by mimicking natural substrates, thereby disrupting biochemical pathways critical for microbial survival.

The synthesis of 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide typically involves several steps:

  • Formation of the Dithiolane Ring: This can be achieved through the reaction of a suitable starting material with a thiol in the presence of an acid catalyst.
  • Introduction of the Pentanamide Group: This step involves reacting the dithiolane intermediate with an appropriate amine and a carboxylic acid derivative to form the amide bond.
  • Methoxylation: The methoxy group can be introduced using methylating agents such as methyl iodide in the presence of a base.

5-(1,2-Dithiolan-3-yl)-N-methoxy-N-methylpentanamide has potential applications in:

  • Pharmaceuticals: Due to its possible antimicrobial and enzyme inhibitory activities, it may serve as a lead compound for drug development.
  • Agricultural Chemistry: Its biological activity suggests potential use as a pesticide or herbicide.
  • Organic Synthesis: It can act as a building block for more complex organic molecules.

Interaction studies are crucial for understanding the biological mechanisms of 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide. Preliminary studies may involve:

  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes relevant to microbial metabolism.
  • Binding Studies: Using techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities with target proteins.

These studies will help elucidate the compound's mechanism of action and its therapeutic potential.

Several compounds share structural features with 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,2-DithiolaneContains a dithiolane ringCommonly used in organic synthesis but lacks an amide group
DithiothreitolContains two thiol groupsPrimarily used as a reducing agent in biochemistry
ThiazolidinedioneContains sulfur and nitrogen in a ring structureKnown for its role in diabetes treatment

Uniqueness

5-(1,2-Dithiolan-3-yl)-N-methoxy-N-methylpentanamide is unique due to its combination of both dithiolane and pentanamide functionalities, which may confer distinct biological activities compared to other similar compounds. Its methoxy substitution also enhances solubility and reactivity in biological systems.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

249.08572120 g/mol

Monoisotopic Mass

249.08572120 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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